2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid
Beschreibung
This compound features a complex structure comprising a central propyl chain substituted with a 4-fluorophenyl group, a 4-phenylphenoxy ether, and a methylamino-acetic acid moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where fluorinated aromatic systems are advantageous .
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO3/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDORQEIHOKEJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415522 | |
| Record name | NFPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405225-21-0 | |
| Record name | NFPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Alkylation of Sarcosine with a Halogenated Propyl Intermediate
A common approach involves alkylating sarcosine (N-methylglycine) with a bromo- or chloro-propyl precursor bearing the aromatic ethers.
Synthesis of 3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl Bromide
-
Etherification :
-
Bromination :
Alkylation of Sarcosine
Reductive Amination Approach
An alternative route involves reductive amination of a ketone intermediate with methylamine-glycine derivatives.
Synthesis of 3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propanal
Reductive Amination
Key Challenges and Optimization
Regioselectivity in Ether Formation
Steric Hindrance in Alkylation
Purification Difficulties
-
NFPS’s lipophilic nature complicates isolation.
-
Strategies : Reverse-phase HPLC or recrystallization from ethanol/water.
Analytical Characterization
NFPS is characterized by:
Scalability and Industrial Relevance
While no industrial-scale processes are disclosed, patent data suggest:
Analyse Chemischer Reaktionen
Types of Reactions
2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Substituted Phenylacetic Acid Derivatives
Compounds like 4-Chloro-alpha-ethyl-phenylacetic acid () share the phenylacetic acid backbone but differ in substituents. Key distinctions include:
- Substituent Effects : The target compound’s 4-fluorophenyl and biphenyl ether groups introduce greater steric bulk and lipophilicity compared to simpler chloro or bromo substituents in analogues. This may enhance membrane permeability but reduce aqueous solubility.
- Synthetic Complexity : The target’s synthesis likely involves multi-step functionalization of the propyl chain (e.g., etherification, amination), whereas simpler phenylacetic acids are synthesized via direct alkylation or carboxylation, yielding higher quantities (e.g., 4-Chloro derivatives in report yields >75%) .
Fluorophenyl-Containing Acetic Acid Derivatives
Examples such as 2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid (CAS 1226193-93-6, ) highlight the role of fluorinated aromatic systems:
Amino Acetic Acid Conjugates
Compounds like 2-(methylamino)acetic acid () demonstrate the importance of the methylamino-acetic acid moiety:
- Hydrogen Bonding: The amino and carboxylic acid groups facilitate interactions with biological targets (e.g., enzyme active sites). The target’s methylamino group may reduce basicity compared to primary amines, altering pharmacokinetics.
- Chelation Potential: The acetic acid moiety could enable metal coordination, useful in imaging agents or metalloenzyme inhibitors .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Pharmacokinetics : The target’s higher logP suggests improved blood-brain barrier penetration compared to hydrophilic analogues but may require formulation enhancements for solubility .
- Structure-Activity Relationships (SAR) : The biphenyl ether in the target compound could enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors. However, this may increase off-target effects compared to smaller fluorophenyl derivatives .
- Synthetic Challenges: Multi-step synthesis (e.g., Mitsunobu reaction for ether formation, reductive amination) likely reduces overall yield compared to straightforward carboxylation routes for simpler phenylacetic acids .
Biologische Aktivität
2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid, commonly referred to by its chemical name or as NFPS, is a compound that has garnered attention in pharmacological research due to its selective inhibition of glycine transporters, particularly GlyT1. This article delves into the biological activity of NFPS, highlighting its mechanisms of action, pharmacological implications, and relevant case studies.
- Molecular Formula: C24H24FNO3
- Molecular Weight: 393.458 g/mol
- CAS Number: 405225-21-0
- IUPAC Name: 2-[(3-{[1,1'-biphenyl]-4-yloxy}-3-(4-fluorophenyl)propyl)(methyl)amino]acetic acid
NFPS primarily acts as a selective inhibitor of the glycine transporter GlyT1. GlyT1 is crucial for the reuptake of glycine in the central nervous system, influencing excitatory neurotransmission and NMDA receptor function. The inhibition of GlyT1 by NFPS leads to increased synaptic glycine concentrations, which can enhance NMDA receptor activity and potentially modulate various neurophysiological processes.
Key Findings:
- Selectivity: NFPS selectively inhibits GlyT1a, b, and c subtypes while showing no effect on GlyT2a .
- Binding Affinity: Kinetic studies indicate that NFPS binds rapidly to rat forebrain membranes with a dissociation half-life of approximately 28 minutes and a binding affinity (Kd) of 7.1 nM .
Pharmacological Implications
The ability of NFPS to inhibit glycine transport suggests potential applications in treating conditions associated with dysregulated glycine levels, such as schizophrenia and other neuropsychiatric disorders. By enhancing glycine availability, NFPS may improve NMDA receptor-mediated synaptic transmission.
Table 1: Pharmacological Profile of NFPS
| Property | Value |
|---|---|
| Selectivity | GlyT1 > GlyT2 |
| Kd (Binding Affinity) | 7.1 nM |
| Bmax (Max Binding Capacity) | 3.14 pmol/mg protein |
| IC50 for Glycine | 1008 µM |
| IC50 for Sarcosine | 190 µM |
Case Studies
Several studies have investigated the effects of NFPS in various experimental models:
- GlyT1 Expression Analysis:
- Neuropharmacological Effects:
Q & A
Q. What steps reconcile conflicting metabolic data across species (e.g., human vs. rodent microsomes)?
- Methodological Answer : Profile species-specific CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) using isoform-selective inhibitors. Perform interspecies scaling with allometric models (e.g., liver weight normalization). Cross-reference with in vivo PK studies in transgenic models to validate human relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
